Allyl phenyl arsinic acid

Toxicology Organoarsenic LD50

Allyl phenyl arsinic acid (IUPAC: phenyl(prop-2-enyl)arsinic acid) is an organoarsenic compound of the arsinic acid class, characterized by an arsenic atom in the +5 oxidation state bonded to a phenyl group and an allyl moiety. With a molecular formula of C₉H₁₁AsO₂ and a molecular weight of 226.10 g/mol, it exists as a solid with a boiling point of 368.8 °C at 760 mmHg and a vapor pressure of 4.34×10⁻⁶ mmHg at 25 °C.

Molecular Formula C9H11AsO2
Molecular Weight 226.10 g/mol
CAS No. 21905-27-1
Cat. No. B15481911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenyl arsinic acid
CAS21905-27-1
Molecular FormulaC9H11AsO2
Molecular Weight226.10 g/mol
Structural Identifiers
SMILESC=CC[As](=O)(C1=CC=CC=C1)O
InChIInChI=1S/C9H11AsO2/c1-2-8-10(11,12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
InChIKeyKNZSNYJBQFTWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Phenyl Arsinic Acid (CAS 21905-27-1): A Pentavalent Organoarsenic Arsinic Acid for Specialized Research


Allyl phenyl arsinic acid (IUPAC: phenyl(prop-2-enyl)arsinic acid) is an organoarsenic compound of the arsinic acid class, characterized by an arsenic atom in the +5 oxidation state bonded to a phenyl group and an allyl moiety . With a molecular formula of C₉H₁₁AsO₂ and a molecular weight of 226.10 g/mol, it exists as a solid with a boiling point of 368.8 °C at 760 mmHg and a vapor pressure of 4.34×10⁻⁶ mmHg at 25 °C . The compound is classified as highly toxic, with an acute intravenous LD₅₀ of 100 mg/kg in mice . Its LogP of 0.96 indicates moderate lipophilicity, distinguishing it from simpler arsinic acids .

Why Allyl Phenyl Arsinic Acid Cannot Be Replaced by Generic Arsinic or Arsonic Acid Analogs


Substitution among organoarsenic compounds is not straightforward due to profound differences in toxicity, lipophilicity, and chemical reactivity dictated by substituent identity. The allyl group in allyl phenyl arsinic acid confers distinct physicochemical properties compared to methyl, benzyl, or unsubstituted phenyl analogs [1]. For instance, the allyl moiety participates in unique thiol-mediated decomposition pathways not observed with benzyl or picolyl derivatives, directly impacting its behavior in biological and synthetic systems [2]. Furthermore, even closely related arsinic acids differ by orders of magnitude in acute toxicity (LD₅₀) and lipophilicity (LogP), rendering generic interchange scientifically unsound [1].

Quantitative Differentiation of Allyl Phenyl Arsinic Acid: A Comparative Evidence Guide for Scientific Procurement


Acute Toxicity Profile: Allyl Phenyl Arsinic Acid vs. Phenylarsonic Acid

Allyl phenyl arsinic acid exhibits an intravenous LD₅₀ of 100 mg/kg in mice, classifying it as highly toxic . In contrast, the structurally related phenylarsonic acid demonstrates a markedly lower oral LD₅₀ of 50 mg/kg in rats and an extremely low oral LD₅₀ of 0.27 mg/kg (270 μg/kg) in mice [1]. This approximately 370-fold difference in mouse oral toxicity underscores that substitution of the allyl group for a hydroxyl in the arsonic acid framework dramatically alters toxicological hazard. Selection of allyl phenyl arsinic acid over phenylarsonic acid may be warranted when a compound with lower acute oral toxicity in rodent models is required, though both remain hazardous.

Toxicology Organoarsenic LD50

Lipophilicity (LogP) Comparison: Allyl Phenyl Arsinic Acid vs. Phenylarsonic Acid

Allyl phenyl arsinic acid possesses a calculated LogP of 0.96 , indicating moderate lipophilicity. In comparison, phenylarsonic acid has a reported LogP of approximately 0.06 , demonstrating a 16-fold difference in octanol-water partition coefficient. This difference reflects the influence of the allyl substituent on hydrophobic character. The higher LogP of allyl phenyl arsinic acid suggests enhanced membrane permeability and organic solvent solubility relative to phenylarsonic acid, which may be advantageous in applications requiring increased bioavailability or extraction efficiency.

Physicochemical Properties Lipophilicity LogP

Volatility Assessment: Vapor Pressure of Allyl Phenyl Arsinic Acid Relative to Phenylarsonic Acid

Allyl phenyl arsinic acid exhibits a vapor pressure of 4.34×10⁻⁶ mmHg at 25 °C . Phenylarsonic acid, in contrast, has a reported vapor pressure of 1.11×10⁻⁶ mmHg under comparable conditions . The approximately 4-fold higher vapor pressure of allyl phenyl arsinic acid indicates greater volatility, which may influence inhalation exposure risk and storage requirements. While both compounds are solids with low volatility, the difference is measurable and should be considered when designing ventilation controls or assessing potential airborne exposure.

Volatility Vapor Pressure Handling Safety

Distinct Reactivity with Thiols: Allyl Phenyl Arsinic Acid vs. Benzylarsonic Acid

In reactions with thiophenol, allyl arsonic acid (structurally analogous to allyl phenyl arsinic acid) undergoes oxidative decomposition at the arsenic(V) level, yielding diphenyl alkyldithioarsonites and diphenyl disulfide alongside other products [1]. Benzylarsonic acid, under identical conditions, displays a distinct decomposition pathway. This divergent behavior is attributed to the allyl group's susceptibility to thiol-mediated transformations. The unique reactivity profile of allyl-containing arsinic acids renders them non-interchangeable with benzyl or picolyl analogs in synthetic schemes involving thiol nucleophiles.

Chemical Reactivity Thiols Decomposition Pathway

Solubility Profile: Allyl Phenyl Arsinic Acid Exhibits Limited Aqueous Solubility

Allyl phenyl arsinic acid demonstrates limited solubility in water due to the hydrophobic contributions of its phenyl and allyl groups, while showing greater solubility in organic solvents such as ethanol and methanol [1]. In contrast, simpler arsinic acids like cacodylic acid (dimethylarsinic acid) are highly water-soluble, with a LogP of -1.62 . This 590-fold difference in LogP (0.96 vs. -1.62) translates to a stark contrast in aqueous solubility, making allyl phenyl arsinic acid more suitable for organic-phase reactions or studies requiring lipophilic character, whereas cacodylic acid is preferred for aqueous biochemistry.

Solubility Formulation Sample Preparation

Validated Application Scenarios for Allyl Phenyl Arsinic Acid Based on Quantitative Evidence


Toxicological Profiling Studies Requiring an Organoarsenic with Moderate Acute Toxicity

Given its intravenous LD₅₀ of 100 mg/kg in mice, allyl phenyl arsinic acid occupies a toxicity range distinct from the far more lethal phenylarsonic acid (oral LD₅₀ 0.27 mg/kg in mice) . This positions it as a candidate for toxicological studies where a moderate, yet measurable, acute toxicity is needed to elucidate dose-response relationships without the extreme lethality of certain analogs. Its use is appropriate in controlled laboratory settings investigating arsenic metabolism, detoxification pathways, or comparative organoarsenic hazard assessment.

Synthetic Chemistry Involving Thiol-Mediated Transformations

The unique reactivity of the allyl group in arsinic acids with thiols, as demonstrated by the distinct decomposition pathways compared to benzylarsonic acid [1], makes allyl phenyl arsinic acid a valuable reagent for mechanistic studies of arsenic-sulfur bond formation and cleavage. It can serve as a model compound for probing the generation of reactive oxygen species from arsenic(V) species in the presence of biological thiols, with potential relevance to understanding the mode of action of arsenic-based chemotherapeutics.

Physicochemical Studies on Lipophilicity and Membrane Permeability

With a LogP of 0.96—significantly higher than phenylarsonic acid (0.06) and diametrically opposite to cacodylic acid (-1.62)—allyl phenyl arsinic acid provides a useful tool for investigating the role of lipophilicity in organoarsenic compound behavior . It is suitable for partition coefficient experiments, membrane permeability assays, and formulation studies where a balance between aqueous and organic solubility is required.

Environmental Fate and Volatilization Studies

The vapor pressure of 4.34×10⁻⁶ mmHg at 25°C distinguishes allyl phenyl arsinic acid from less volatile phenylarsonic acid (1.11×10⁻⁶ mmHg) . This property makes it relevant for environmental chemistry research examining the potential for airborne transport of organoarsenicals, volatilization from contaminated sites, or development of analytical methods for trace arsenic species in air samples.

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